2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid
Description
2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-b]pyridine core modified with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a trifluoromethyl (-CF₃) substituent at position 6, and a carboxylic acid moiety at position 2. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the CF₃ group improves lipophilicity and metabolic resistance .
The compound’s molecular formula is C₁₆H₁₆F₃N₂O₄S, with a molecular weight of 395.37 g/mol.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(trifluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-13(2,3)23-12(22)19-10-8(11(20)21)6-4-5-7(14(15,16)17)18-9(6)24-10/h4-5H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMEJUWIGRNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C14H13F3N2O4S
- Molecular Weight : 360.33 g/mol
- CAS Number : 46941677
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in disease pathways. The compound has been shown to inhibit key enzymes and receptors associated with cancer and infectious diseases.
Key Mechanisms:
- Inhibition of Kinases : This compound acts as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against protozoan parasites such as Leishmania spp., making it a candidate for antileishmanial therapy .
Antileishmanial Activity
Recent studies have demonstrated that compounds with similar scaffolds exhibit potent antileishmanial activity. For instance, derivatives containing thieno[2,3-B]pyridine motifs have shown effective concentrations (EC50) comparable to established treatments .
Cytotoxicity
In vitro assays have indicated that while some derivatives maintain low cytotoxicity, others display significant cytotoxic effects against cancer cell lines. The balance between efficacy and safety is critical in the development of these compounds for therapeutic use.
Case Studies and Research Findings
Several research articles have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-B]pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. The incorporation of the trifluoromethyl group may enhance the potency and selectivity of these compounds against cancer cells .
Inhibition of Kinases
The thieno[2,3-B]pyridine scaffold has been utilized in the design of inhibitors for various kinases, including LIMK1 and MK2. These kinases are implicated in several diseases, including cancer and inflammatory disorders. The synthesis of such inhibitors often involves modifications to the thieno[2,3-B]pyridine structure to optimize their biological activity and pharmacokinetic properties .
Potential Neuroprotective Effects
Some studies suggest that thieno[2,3-B]pyridines may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. This is hypothesized based on their ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Synthetic Intermediates
The compound can serve as an intermediate in the synthesis of more complex molecules with desired biological activities. Its functional groups allow for further chemical modifications through standard organic reactions such as amination or acylation, facilitating the development of novel therapeutic agents .
Case Study 1: Synthesis and Evaluation of Thieno[2,3-B]pyridine Derivatives
A study published in the European Journal of Medicinal Chemistry explored various thieno[2,3-B]pyridine derivatives for their kinase inhibition properties. The results indicated that modifications at the C-6 position significantly affected the potency against specific kinases associated with tumor growth. The introduction of the tert-butoxycarbonyl group improved solubility and bioavailability in vivo .
Case Study 2: Anticancer Activity Assessment
In a research article focusing on anticancer agents derived from thieno[2,3-B]pyridines, several compounds were synthesized and tested against a panel of cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The trifluoromethyl group was crucial for enhancing lipophilicity and cellular uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, we compare it with structurally related heterocycles from the literature:
Table 1: Comparative Analysis of Key Structural and Functional Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid | Thieno[2,3-b]pyridine | -CF₃ (position 6) -Boc-amino (position 2) -COOH (position 3) |
395.37 | High lipophilicity (logP ~3.2*), moderate thermal stability (decomposition >200°C) | Potential kinase inhibitors, intermediates for fluorinated polymers |
| 4-Carboxypiperidinium Chloride [1] | Piperidine | -COOH (position 4) | 165.62 | High aqueous solubility, ionic crystalline lattice | Pharmaceutical salts, crystallization studies |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid [2] | Piperidine | -Boc (position 1) -Ph (position 4) -COOH (position 3) |
305.37 | Chiral center, stereoselective reactivity | Asymmetric synthesis, peptidomimetics |
| 5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide [3] | Furo[2,3-b]pyridine | -CF₂CH₂CH₃ (position 6) -F (position 2) |
~525.5 (estimated) | High metabolic stability, target selectivity | Kinase inhibitors (e.g., JAK/STAT pathways) |
*Predicted using fragment-based methods (CF₃ contributes +1.1 to logP).
Key Observations
Core Heterocycle Influence: The thieno[2,3-b]pyridine core offers π-conjugation and rigidity distinct from piperidine (flexible, saturated) or furo[2,3-b]pyridine (oxygen-containing heterocycle). This affects electronic properties and binding interactions in biological targets . Thiophene-based cores (e.g., thienopyridine) exhibit stronger electron delocalization than furan analogs, enhancing charge-transfer capabilities in optoelectronic applications .
Boc Protection: Unlike unprotected amines (e.g., 4-carboxypiperidinium chloride), Boc groups prevent unwanted protonation or side reactions during synthesis, as seen in piperidine derivatives .
Solubility and Stability :
- Carboxylic acid-containing compounds (e.g., 4-carboxypiperidinium chloride) exhibit higher aqueous solubility but lower thermal stability compared to Boc-protected analogs. The target compound’s solubility in DMSO (~20 mg/mL) aligns with its moderate polarity .
The CF₃ group may confer unique selectivity profiles, as seen in fluorinated kinase inhibitors like Ibrutinib analogs .
Research Findings and Challenges
- Synthetic Challenges : The trifluoromethyl group introduces steric and electronic hurdles during nucleophilic substitution, requiring optimized conditions (e.g., Cu-mediated trifluoromethylation) .
- Stability Issues : Boc deprotection under acidic conditions may compete with thiophene ring protonation, necessitating careful pH control .
- Biological Data Gaps: While structural analogs (e.g., furopyridine carboxamides) show nanomolar kinase inhibition, specific data for the target compound remain unpublished, highlighting a research gap .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Thienopyridine core construction : Use Suzuki coupling or cyclocondensation reactions to assemble the thieno[2,3-b]pyridine scaffold, as seen in analogous heterocyclic systems .
- Trifluoromethyl introduction : Employ electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) or transition-metal-catalyzed methods to incorporate the CF₃ group.
- Boc protection : React the amino group with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, as described for tert-butoxycarbonylamino derivatives in safety protocols .
- Carboxylic acid functionalization : Optimize hydrolysis conditions (e.g., NaOH/EtOH) to avoid decarboxylation or ester cleavage .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity. Coupling patterns in aromatic regions resolve thienopyridine substitution .
- X-ray crystallography : Single-crystal studies (e.g., at 120 K) validate molecular geometry, as demonstrated for related thienopyridine derivatives with mean C–C bond precision of 0.003 Å .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways.
- FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
Advanced Research Questions
Q. How can researchers address contradictory NMR data arising from rotational isomerism in the Boc-protected amino group?
Rotational restrictions around the tert-butoxycarbonyl moiety can lead to split signals or broadening. Mitigation strategies include:
- Variable-temperature NMR : Analyze spectra at elevated temperatures (e.g., 50°C) to coalesce split peaks .
- Dynamic NMR simulations : Use software like MestReNova to model exchange kinetics and quantify rotational barriers.
- Derivatization : Convert the carboxylic acid to a methyl ester to reduce hydrogen-bonding effects that exacerbate isomerism .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are recommended for trifluoromethyl-containing systems .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic data from related thienopyridines .
- Solvent effect modeling : Apply Polarizable Continuum Models (PCM) to predict solubility and stability in aqueous/organic media .
Q. How should researchers optimize reaction conditions to minimize byproducts during Boc deprotection?
- Acid selection : Use TFA in dichloromethane (0°C to RT) for selective Boc removal without cleaving the trifluoromethyl or carboxylic acid groups .
- Kinetic monitoring : Employ in-situ FT-IR or LC-MS to track deprotection progress and halt reactions at ~95% completion.
- Quenching protocols : Neutralize excess acid with NaHCO₃ to prevent carboxylic acid protonation, which can lead to aggregation .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. The compound may irritate mucous membranes, as noted for structurally similar tert-butoxycarbonyl derivatives .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Data Contradiction Analysis
Q. How to resolve discrepancies in melting point data across different synthetic batches?
- Purification : Recrystallize from ethyl acetate/hexane mixtures to remove residual solvents or Boc-deprotected impurities .
- DSC analysis : Perform differential scanning calorimetry to detect polymorphic transitions or hydrate formation.
- Batch consistency : Standardize drying conditions (e.g., vacuum desiccation for 24 h) to eliminate moisture variability .
Application in Drug Discovery
Q. What strategies are effective for derivatizing this compound into bioactive analogs?
- Amide coupling : Activate the carboxylic acid with EDC/HOBt to conjugate with amines, as seen in the synthesis of thienopyridine-based kinase inhibitors .
- Cross-coupling reactions : Utilize Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the 6-position .
- Click chemistry : Modify the Boc-protected amine via Cu-catalyzed azide-alkyne cycloaddition for library diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
